Product packaging for beta-(1-Chloro-2-naphthyl)alanine(Cat. No.:CAS No. 58161-14-1)

beta-(1-Chloro-2-naphthyl)alanine

Cat. No.: B1215007
CAS No.: 58161-14-1
M. Wt: 249.69 g/mol
InChI Key: PONNGHZRDCRUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-(1-Chloro-2-naphthyl)alanine is a synthetic, non-natural amino acid analog featuring a chloro-substituted naphthalene ring system. This compound is of significant interest in microbiological and biochemical research due to its demonstrated activity as a growth inhibitor. Studies have shown that this compound, along with its bromo-substituted analog, exhibits effective growth inhibition against various microorganisms, including Escherichia coli , Leuconostoc dextranicum , and Lactobacillus plantarum . In general, these halogenated analogs were found to be more effective growth inhibitors than their unsubstituted counterparts, beta-(2-naphthyl)alanine and beta-(1-naphthyl)alanine . The compound belongs to a class of non-natural amino acids (NNAAs) that researchers incorporate into proteins and enzymes to probe and alter their structure and function. The integration of bulky, hydrophobic NNAAs like 3-(2-naphthyl)-alanine into enzyme core regions can perturb conformational stability and catalytic efficiency, providing a valuable tool for protein engineering studies . As a halogenated aromatic amino acid, this compound serves as a versatile building block for developing novel biochemical probes and exploring structure-activity relationships in antimicrobial agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Certificate of Analysis for specific data on purity and concentration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12ClNO2 B1215007 beta-(1-Chloro-2-naphthyl)alanine CAS No. 58161-14-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58161-14-1

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

2-amino-3-(1-chloronaphthalen-2-yl)propanoic acid

InChI

InChI=1S/C13H12ClNO2/c14-12-9(7-11(15)13(16)17)6-5-8-3-1-2-4-10(8)12/h1-6,11H,7,15H2,(H,16,17)

InChI Key

PONNGHZRDCRUDO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)CC(C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)CC(C(=O)O)N

Synonyms

beta-(1-chloro-2-naphthyl)alanine

Origin of Product

United States

Structural and Conformational Analysis of Beta 1 Chloro 2 Naphthyl Alanine and Its Derivatives

Experimental Spectroscopic Techniques for Structural Elucidation

The precise three-dimensional arrangement of atoms in beta-(1-Chloro-2-naphthyl)alanine and its derivatives is paramount to understanding their biological activity and chemical reactivity. Advanced spectroscopic techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for this purpose.

In a study of a peptide containing a (Z)-beta-(1-naphthyl)dehydroalanine residue, X-ray analysis demonstrated that the peptide backbone adopts a type II beta-turn conformation. nih.gov This turn is stabilized by an intramolecular hydrogen bond. A key finding was the non-planar orientation of the naphthyl group relative to the Cα=Cβ plane, with a measured dihedral angle of 55(1)°. nih.gov The molecular packing in the crystal lattice was further stabilized by intermolecular hydrogen bonds and van der Waals interactions. nih.gov

Table 1: Crystallographic Data for a Naphthylalanine-Containing Peptide Derivative

Parameter Value
Space Group P1
a (Å) 9.528 (3)
b (Å) 12.410 (4)
c (Å) 5.975 (2)
α (°) 96.77 (3)
β (°) 102.81 (2)
γ (°) 88.74 (3)
V (ų) 684.1 (4)

Data from a study on a peptide containing (Z)-beta-(1-naphthyl)dehydroalanine. nih.gov

While X-ray crystallography provides a static picture, NMR spectroscopy offers insights into the dynamic conformational landscape of molecules in solution, which is often more biologically relevant. NMR is a powerful tool for determining the three-dimensional structures of peptides and proteins by measuring structural restraints.

For naphthylalanine-containing peptides, 1H-NMR spectroscopy can be used to investigate their solution conformation. For instance, a hexapeptide containing two (Z)-beta-(1-naphthyl)dehydroalanine residues was shown to have a tendency to form a 3(10)-helical conformation in solution. nih.gov NMR is a leading technique for studying the conformational preferences of small, flexible peptides, which often exist as an ensemble of conformations. mdpi.com The determination of bioactive conformations of peptides is crucial for the design of more effective analogous ligands and inhibitors. mdpi.com

Conformational Preferences and Flexibility of beta-Amino Acid Derivatives

The introduction of an additional carbon atom in the backbone of beta-amino acids imparts greater conformational flexibility compared to their alpha-amino acid counterparts. nih.gov This flexibility, however, does not preclude the formation of stable, well-defined secondary structures.

The conformation of a beta-amino acid residue within a peptide is defined by three backbone dihedral angles: φ, θ, and ψ. This is in contrast to alpha-amino acids, which are described by only two backbone dihedral angles (φ and ψ). The analysis of these dihedral angles provides a detailed description of the peptide's backbone topology.

The Ramachandran plot is a powerful tool for analyzing the conformational space of polypeptide backbones. encyclopedia.pub For beta-peptides, the increased number of rotatable bonds leads to a more complex conformational landscape. The preferred values of φ, θ, and ψ dictate the type of secondary structure formed, such as helices and sheets.

Table 2: Backbone Dihedral Angles in Amino Acid Residues

Amino Acid Type Dihedral Angles Description
α-Amino Acid φ, ψ Defines the conformation of the main chain.

Intramolecular hydrogen bonds are critical in stabilizing specific conformations of peptides. In nonpolar environments, the formation of intramolecular hydrogen bonds can be particularly favorable, leading to more folded and compact structures.

Influence of Naphthyl Moiety and Halogenation on Steric and Electronic Conformations

The chemical nature of the side chain and any substitutions on it have a profound impact on the conformational preferences of an amino acid residue. In this compound, both the naphthyl group and the chlorine atom exert significant steric and electronic effects.

The bulky and hydrophobic nature of the naphthyl side chain can influence peptide folding and receptor-ligand interactions. princeton.edu The introduction of a bulky non-natural amino acid like 2-naphthylalanine into the core of an enzyme can reduce conformational stability due to steric incompatibility. mdpi.com The extended π-system of the naphthalene (B1677914) ring also confers unique electronic properties and can participate in π-π stacking interactions, which can further stabilize specific peptide conformations.

Halogenation is a powerful tool for tuning the physicochemical and structural properties of polypeptides. nih.govencyclopedia.pub The introduction of a halogen atom, such as chlorine, can affect the conformations that peptides can adopt and influence protein folding. nih.gov This is due to a combination of steric and electronic effects. The chlorine atom is larger than a hydrogen atom, leading to increased steric bulk. Electronically, the chlorine atom is electron-withdrawing, which can alter the charge distribution and hydrogen bonding capabilities of the molecule. Halogenation has been shown to be a strategy to improve the stability of protein therapeutics. nih.gov The comparable conformation-stabilizing ability of a chlorine-centered halogen bond to a hydrogen bond has been noted. acs.org

Computational Chemistry and Molecular Modeling of Beta 1 Chloro 2 Naphthyl Alanine

Quantum Mechanical Calculations for Conformational Energy Landscapes

Table 1: Key Torsional Angles in beta-(1-Chloro-2-naphthyl)alanine for Conformational Analysis

Torsional AngleDescriptionExpected Influence on Conformation
Phi (φ)C'-N-Cα-C'Defines the backbone conformation; influenced by the size of the side chain.
Psi (ψ)N-Cα-C'-NDefines the backbone conformation; influenced by side chain interactions.
Chi1 (χ1)N-Cα-Cβ-CγGoverns the orientation of the naphthyl group relative to the backbone.
Chi2 (χ2)Cα-Cβ-Cγ-CδDescribes the rotation within the naphthyl side chain itself.

The resulting conformational energy landscape would likely reveal several local minima, corresponding to stable rotamers. The relative energies of these minima determine their population at a given temperature and provide a basis for understanding how this amino acid might present itself when incorporated into a peptide chain.

Molecular Dynamics Simulations of this compound in Solvation and Peptide Environments

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. An MD simulation of this compound in an aqueous environment would reveal how water molecules arrange around the hydrophobic naphthyl group and the polar amino acid backbone. This solvation structure is crucial for understanding its solubility and its contribution to the hydrophobic effect when part of a larger biomolecule.

When incorporated into a peptide, MD simulations can explore how this compound influences the local and global structure of the peptide. The bulky side chain would likely impose significant conformational constraints on the peptide backbone, potentially inducing or stabilizing specific secondary structures like turns or helices. The chlorine atom could also participate in halogen bonding, a non-covalent interaction that could further influence peptide conformation and intermolecular interactions.

Research on peptides containing other non-canonical aromatic amino acids has shown that they can significantly alter peptide folding and stability. For this compound, one could hypothesize that its incorporation would enhance the hydrophobic core of a peptide or protein, potentially increasing its thermal stability.

Docking Studies and Predictive Modeling of Interactions with Biological Macromolecules (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be employed to predict its binding affinity and mode of interaction with the active sites of enzymes or the binding pockets of receptors.

While specific docking studies on this compound are not widely published, research on halogenated prostaglandin (B15479496) analogues demonstrates the utility of this approach. In such studies, the halogenated compounds were docked into the binding site of a receptor to predict their potential biological activity. researchgate.netmdpi.com Similarly, this compound could be docked into the active sites of various enzymes to explore its potential as an inhibitor or a substrate. The chloro-naphthalene moiety would be expected to form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Ligand-Target Binding Prediction using this compound Analogues

Predicting the biological targets of a small molecule is a key challenge in drug discovery. For this compound, computational methods can be used to screen it against a panel of known protein structures to identify potential binding partners. This can be achieved through reverse docking or by using machine learning models trained on known ligand-target interactions.

Studies on analogues can provide valuable insights. For instance, research on the microbiological activities of this compound and its bromo-analogue has shown that they are more effective growth inhibitors of certain microorganisms than their unsubstituted counterparts. nih.gov This suggests that the halogen atom plays a crucial role in their biological activity, likely by enhancing binding to a specific molecular target. Computational models could be built based on the known targets of similar amino acid analogues to predict the potential targets of this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In the context of this compound and its analogues, QSAR studies could be used to understand the structural features that are important for their biological effects.

While a specific QSAR study for this compound is not available, research on other halogenated compounds has demonstrated the power of this approach. nih.gov For a series of halogenated naphthylalanine derivatives, a QSAR model could be developed to correlate descriptors such as hydrophobicity (logP), electronic properties (e.g., Hammett constants of the substituents), and steric parameters with their observed biological activity, such as the growth inhibition of microorganisms. nih.gov

Table 2: Hypothetical Descriptors for a QSAR Study of this compound Analogues

Descriptor ClassSpecific Descriptor ExamplePotential Impact on Activity
Electronic Hammett constant (σ)The electron-withdrawing nature of the chlorine atom can influence binding interactions.
Hydrophobic Partition coefficient (logP)The hydrophobicity of the naphthyl group is likely a key driver of binding to nonpolar pockets.
Steric Molar refractivity (MR)The size and shape of the substituted naphthyl group will affect the fit within a binding site.
Topological Wiener indexDescribes the branching and connectivity of the molecule.

Such a model would not only help in understanding the mechanism of action but also in designing new, more potent analogues.

Integration of Beta 1 Chloro 2 Naphthyl Alanine into Peptide and Protein Systems

Site-Specific Incorporation into Peptides via Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating custom peptides. The site-specific incorporation of a β-amino acid such as beta-(1-Chloro-2-naphthyl)alanine into a growing peptide chain using SPPS involves a series of well-defined steps. The process begins with the attachment of a C-terminal amino acid to a solid resin support. google.com The peptide is then elongated in a stepwise manner from the C-terminus to the N-terminus. google.com

For the incorporation of this compound, a properly protected form of the amino acid is required, typically with an Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the amine and a tert-butyl or similar group protecting the carboxylic acid. The synthesis cycle for adding this amino acid involves:

Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide chain.

Activation and Coupling: The carboxyl group of the incoming protected this compound is activated using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). mit.edu This activated amino acid is then coupled to the deprotected N-terminus of the peptide chain. nih.gov

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence. The synthesis of peptides containing β-amino acids can sometimes be challenging due to steric hindrance from the bulkier side chain and the altered backbone structure, which may require optimized coupling times or more potent activation reagents. nih.gov Flow-based SPPS systems, which deliver heated reagents at high flow rates, can improve the efficiency of incorporating such sterically demanding residues. mit.edu

Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS)
StepDescriptionCommon ReagentsPurpose
Resin LoadingThe first amino acid is attached to a solid support (resin).Wang resin, Rink amide resinProvides a solid anchor for peptide elongation.
DeprotectionRemoval of the N-terminal protecting group (e.g., Fmoc) from the growing peptide chain.Piperidine in DMFExposes the amine group for the next coupling reaction.
CouplingThe next protected amino acid is activated and covalently linked to the N-terminus of the peptide chain.HATU, HBTU, DIC/OxymaForms the peptide bond, extending the chain.
WashingThe resin is thoroughly washed between steps to remove unreacted reagents and byproducts.DMF, DCMEnsures high purity of the final peptide.
CleavageThe completed peptide is cleaved from the resin, and side-chain protecting groups are removed.Trifluoroacetic acid (TFA) cocktailReleases the final peptide product into solution.

Genetic Code Expansion for this compound Analogues in Protein Engineering

Genetic code expansion allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells, moving beyond the 20 canonical amino acids. portlandpress.comnih.gov While direct studies on this compound are limited, extensive research on the closely related analogue, L-3-(2-naphthyl)alanine (Nal), demonstrates the feasibility of this approach for incorporating bulky, aromatic side chains. nih.govh1.co This technique provides a powerful tool to modify protein structure and function in ways not possible through traditional mutagenesis. h1.co

The core of genetic code expansion is an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.gov This pair must be "orthogonal," meaning it functions independently of the host cell's endogenous aaRS/tRNA pairs and does not recognize any of the canonical amino acids or tRNAs. nih.gov

To incorporate L-3-(2-naphthyl)alanine, researchers evolved an orthogonal aaRS from the tyrosyl-tRNA synthetase (TyrRS) of Methanococcus jannaschii. nih.gov Through directed evolution and a multi-step screening process, a mutant TyrRS was created that specifically recognizes L-3-(2-naphthyl)alanine and charges it onto an orthogonal amber suppressor tRNA (tRNACUA). nih.govh1.co The key features of this engineered system include:

High Specificity: The evolved synthetase demonstrates a strong preference for the naphthylalanine analogue over tyrosine and other natural amino acids.

Efficiency: The system efficiently acylates the suppressor tRNA with the unnatural amino acid.

Orthogonality: The engineered synthetase does not charge any of the cell's endogenous tRNAs, and the suppressor tRNA is not recognized by any of the cell's endogenous synthetases. portlandpress.com

This engineered pair acts as a dedicated channel to introduce the new amino acid into the proteome. nih.gov

In most organisms, the genetic code contains three stop codons—UAA (ochre), UAG (amber), and UGA (opal)—that signal the termination of protein synthesis. wikipedia.org Genetic code expansion repurposes one of these codons, most commonly the amber codon (UAG) because it is the least frequently used in many organisms like E. coli. portlandpress.comnih.gov

The amber suppression methodology works as follows:

A gene of interest is mutated to replace the codon at the desired incorporation site with the amber codon, TAG.

The host cell is engineered to express the orthogonal aaRS/tRNA pair. The tRNA in this pair has an anticodon (CUA) that recognizes the UAG codon on the messenger RNA (mRNA). nih.gov

When the ribosome encounters the UAG codon during translation, instead of recruiting a release factor to terminate synthesis, the acylated suppressor tRNACUA binds to the codon. nih.gov

This "suppresses" the stop signal and allows the ribosome to incorporate the non-canonical amino acid—in this case, L-3-(2-naphthyl)alanine—into the growing polypeptide chain. nih.gov

The translational fidelity of this process for L-3-(2-naphthyl)alanine has been reported to be greater than 99%, demonstrating the robustness of the amber suppression technique for incorporating novel amino acids into proteins. nih.govh1.co

Table 2: Components of Amber Stop Codon Suppression
ComponentFunctionExample/Details
Amber Stop Codon (UAG)A repurposed codon that signals the insertion of the non-canonical amino acid.Introduced into the target gene via site-directed mutagenesis.
Orthogonal tRNA (Suppressor tRNA)Recognizes the amber codon via its CUA anticodon and carries the ncAA.Engineered to not be recognized by endogenous aaRS enzymes.
Orthogonal Aminoacyl-tRNA Synthetase (aaRS)Specifically attaches the non-canonical amino acid to the orthogonal tRNA.Evolved from a known aaRS (e.g., M. jannaschii TyrRS) to recognize the ncAA.
Non-Canonical Amino Acid (ncAA)The new amino acid to be incorporated into the protein.e.g., L-3-(2-naphthyl)alanine, supplied in the cell growth medium.

Development of Peptidomimetics and Foldamers Incorporating this compound

Peptidomimetics and foldamers are molecules that mimic the structure and function of natural peptides but are built from non-natural building blocks, such as β-amino acids. nih.gov Incorporating β-amino acids like this compound into peptide sequences creates novel backbone structures that can adopt stable, predictable secondary structures (foldamers) and often exhibit enhanced resistance to proteolytic degradation. nih.govnih.gov

The design of peptides containing β-amino acids follows specific principles to control their folding into well-defined secondary structures. acs.org

β-Peptides: Oligomers composed exclusively of β-amino acids can form distinct helical structures, named according to the number of atoms in the hydrogen-bonded ring. Common helices include the 12-helix and the 14-helix. nih.gov The substitution pattern on the β-amino acid backbone is a primary determinant of the preferred helical fold. nih.gov The bulky naphthyl side chain of this compound would be expected to significantly influence the stability and packing of these helices.

α,β-Peptides: Combining α- and β-amino acids creates heterogeneous backbones capable of forming novel structures that can mimic natural α-helices or β-sheets. nih.gov A sequence-based design approach is often used, where β-residues are strategically placed to maintain the side-chain positioning required for biological activity while altering the backbone conformation. acs.org For instance, replacing an α-amino acid with a β-amino acid like this compound can introduce a local conformational constraint or project the bulky aromatic side chain in a new direction.

Constraining the conformational flexibility of a peptide can enhance its binding affinity, specificity, and stability. nih.gov The incorporation of β-amino acids is a powerful strategy for creating rationally designed, constrained peptide scaffolds. The additional carbon atom in the β-amino acid backbone alters the torsional angles available to the peptide chain, predisposing it to adopt specific folded conformations. nih.gov

The rigid and bulky nature of the 1-chloro-2-naphthyl side chain makes this compound an excellent candidate for designing constrained scaffolds. Its inclusion can:

Induce Turns: A single β-amino acid can help nucleate β-hairpin or turn structures in a peptide chain.

Stabilize Helices: When incorporated into a sequence, it can stabilize specific helical folds by restricting backbone rotation and through favorable side-chain packing interactions. nih.gov

Create Novel Topologies: The unique stereochemistry and steric demands of the residue can be used to design entirely new folded architectures that are not accessible with the standard 20 amino acids.

These constrained scaffolds serve as robust frameworks for presenting functional side chains in a precise spatial arrangement, making them valuable for developing new therapeutic agents and research tools. nih.gov

Impact of Beta 1 Chloro 2 Naphthyl Alanine on Peptide/protein Structure and Stability

Modulation of Helical and Sheet Conformations in Peptide Architectures

The incorporation of naphthylalanine (Nal) isomers, the parent compounds of beta-(1-Chloro-2-naphthyl)alanine, has been shown to exert considerable influence on the secondary structure of peptides. The large aromatic side chain can stabilize specific conformations through favorable interactions or destabilize them through steric hindrance.

Detailed research into peptides designed to form β-hairpin structures has provided a direct comparison between the conformational effects of different aromatic amino acids. researchgate.netnih.gov In these studies, tryptophan (Trp), 1-naphthylalanine (1-Nal), and 2-naphthylalanine (2-Nal) were incorporated at laterally disposed positions within a 12-residue peptide to assess their impact on the stability and geometry of the β-hairpin fold. researchgate.net While all bicyclic amino acids conferred significant stabilization, geometric analysis revealed distinct conformational preferences. nih.gov Only 1-Nal was found to adopt an edge-to-face geometry similar to that of tryptophan, which is known to strongly stabilize β-hairpin structures. researchgate.netnih.gov In contrast, 2-Nal, the direct parent of this compound, adopted a conformation more akin to a substituted phenylalanine. researchgate.netnih.gov

This suggests that incorporating this compound, which is based on the 2-Nal scaffold, would likely favor sheet-like or extended conformations rather than mimicking the specific turn-stabilizing geometry of tryptophan. The addition of a chloro group at the 1-position of the naphthalene (B1677914) ring introduces further steric bulk, which could amplify this effect, potentially hindering the formation of tightly packed helical structures and promoting more extended β-sheet architectures. nih.gov The general principle is that the intrinsic conformational preferences of amino acids are crucial for understanding the dynamics of protein folding and the transition between α-helical and β-sheet structures. nih.govembopress.org

Table 1: Conformational Geometry of Aromatic Residues in a β-Hairpin Peptide Data synthesized from research findings comparing tryptophan and naphthylalanine isomers. researchgate.netnih.gov

Amino AcidObserved Geometry in β-HairpinStructural Analogy
Tryptophan (Trp)Edge-to-FaceNative Stabilizing Interaction
1-Naphthylalanine (1-Nal)Edge-to-FaceTryptophan Mimic
2-Naphthylalanine (2-Nal)Offset StackedSubstituted Phenylalanine-like

Influence on Proteolytic Stability of Modified Peptides

A primary advantage of incorporating unnatural amino acids, particularly those with a beta-amino acid backbone like this compound, is the significant enhancement of proteolytic stability. nih.gov Natural peptides composed of α-amino acids are often rapidly degraded by proteases in biological systems, limiting their therapeutic potential. nih.gov

Research has consistently shown that peptides constructed with β-amino acid units exhibit a superior stability profile against a wide array of peptidases. nih.gov The fundamental reason for this resistance lies in the altered backbone structure. Proteases have highly specific active sites evolved to recognize and cleave the α-peptide bond (–CO–NH–) between L-α-amino acids. The introduction of an additional carbon atom in the backbone of β-amino acids shifts the peptide bond, rendering it a poor substrate for these enzymes.

Studies using quenched fluorescent substrates have demonstrated that the insertion of a single β-amino acid residue at a known proteolytic cleavage site can completely abolish enzyme action. nih.gov Furthermore, the rate of cleavage at the adjacent, natural α-peptide bond is also significantly reduced. nih.gov Efforts to achieve enzymatic hydrolysis of a β-β peptide bond have been largely unsuccessful, highlighting their intrinsic resistance to degradation. nih.gov Therefore, peptides modified with this compound are expected to possess high resistance to proteolytic enzymes, a desirable characteristic for developing long-acting peptide-based therapeutics. nih.govnih.gov

Alterations in Protein Folding and Dynamics upon Non-Canonical Amino Acid Incorporation

The site-specific incorporation of a bulky, non-canonical amino acid like this compound into the hydrophobic core of a protein can profoundly alter its folding, dynamics, and ultimately, its function. mdpi.com The increased size and distinct shape of the naphthyl group compared to natural hydrophobic residues like leucine (B10760876) or phenylalanine can introduce significant steric perturbations.

A study investigating the effects of incorporating 3-(2-naphthyl)-alanine (2Nal) into the hydrophobic core of murine dihydrofolate reductase (mDHFR) provides direct evidence of this phenomenon. mdpi.com Researchers substituted native residues at six different positions with 2Nal and measured the impact on catalytic efficiency (kcat/Km). The results showed a clear correlation between the degree of steric incompatibility and the reduction in enzyme function. Mutations that caused a greater change in the van der Waals volume exhibited a more significant drop in catalytic efficiency. mdpi.com

This loss of function is attributed to the steric strain induced by the bulky side chain, which can disrupt the precise global conformation of the enzyme and propagate structural changes to the active site, thereby affecting substrate binding and catalysis. mdpi.com The steric incompatibility, as calculated by the protein stability program RosettaDesign, correlated with the observed changes in the enzyme's kinetic parameters. mdpi.com These findings underscore that while the hydrophobicity of this compound might favor its burial within the protein core, its steric bulk can lead to misfolding, altered protein dynamics, and a loss of biological activity if placed at a sterically sensitive position. mdpi.com

Table 2: Impact of 2-Naphthylalanine (2Nal) Incorporation on mDHFR Catalytic Efficiency Data adapted from a study on the site-specific incorporation of a non-natural amino acid into an enzyme core. mdpi.com

Original ResidueMutation SiteRelative Catalytic Efficiency (% of Wild Type)
ValineV50Z< 12%
IsoleucineI51Z~40%
ValineV112Z< 12%
TryptophanW113Z~60%
PhenylalanineF134Z~55%
ValineV135Z< 12%

Role of Naphthyl Substituent on Hydrophobicity and Steric Interactions within Biomolecules

The naphthyl group of this compound is the primary determinant of its influence on hydrophobicity and steric interactions. lifetein.com The naphthalene moiety, consisting of two fused benzene (B151609) rings, presents a large, planar, and rigid aromatic surface. drugbank.comdrugbank.com This structure is significantly more hydrophobic and sterically demanding than the side chains of natural aromatic amino acids like phenylalanine and tyrosine.

This enhanced hydrophobicity makes it a valuable tool for probing hydrophobic pockets in proteins and for driving protein folding and assembly through the hydrophobic effect. lifetein.com The steric bulk of the naphthyl group, however, also imposes significant constraints. The difference between 1-Nal and 2-Nal isomers highlights this, with 1-Nal exhibiting greater steric hindrance due to the attachment position on the ring system. lifetein.com

Advanced Applications of Beta 1 Chloro 2 Naphthyl Alanine As a Biochemical Probe

Development of Fluorescent Probes for Protein Dynamics and Localization Studies

The incorporation of fluorescent non-canonical amino acids into proteins is a powerful strategy for studying their behavior in vitro and in living cells. Beta-(1-Chloro-2-naphthyl)alanine, by virtue of its naphthyl group, possesses intrinsic fluorescence properties that can be exploited for such purposes.

The naphthalene (B1677914) ring system of this compound confers useful spectroscopic properties, making it an effective fluorescent probe. lifetein.com The extended π-electron system of the naphthalene moiety allows it to absorb and emit light, and its fluorescence is often sensitive to the polarity and viscosity of its local environment. When incorporated into a protein, changes in the protein's conformation or its interaction with other molecules can alter the microenvironment of the naphthyl group, leading to detectable changes in its fluorescence signal, such as shifts in emission wavelength or changes in quantum yield and lifetime.

For instance, research on the related compound beta-(2-naphthyl)-D-alanine (D-Nal) has shown that it can serve as an effective fluorescent probe. nih.gov Studies with D-Nal-containing peptides demonstrated that its fluorescence properties, particularly its excited-state lifetime, are significantly altered when moving from an aqueous solution to a lipid bilayer, providing insights into peptide-membrane interactions. nih.gov The unique de-excitation profile of D-Nal, with a longer excited-state lifetime compared to natural fluorescent amino acids like tryptophan, allows for clear distinction between the signals from the probe and intrinsic protein fluorescence. nih.gov The chloro-substituent in this compound can further modulate these spectroscopic properties through the heavy-atom effect, potentially influencing its fluorescence quantum yield and lifetime, and offering a finer tool for sensing the local protein environment. The use of naturally occurring aromatic amino acids like phenylalanine, tyrosine, and tryptophan as intrinsic fluorescent probes can be limited by poor optical properties or lack of sensitivity to environmental changes. rsc.org Unnatural fluorescent amino acids, including naphthylalanine derivatives, overcome these limitations and have been successfully used to study protein dynamics and conformational changes in various enzymes. rsc.org

Table 1: Spectroscopic Properties of Naphthylalanine Analogs as Fluorescent Probes

Feature Description Significance in Protein Studies Reference
Intrinsic Fluorescence The naphthalene moiety possesses inherent fluorescence, absorbing UV light and emitting it at a longer wavelength. Allows for the site-specific introduction of a fluorescent reporter without the need for large, potentially disruptive external dyes. lifetein.com
Environmental Sensitivity The fluorescence emission spectrum and lifetime of the naphthyl group are sensitive to the polarity of the local environment. Enables the monitoring of protein conformational changes, folding, and binding events that alter the probe's microenvironment. nih.gov
Distinct Spectral Properties Naphthylalanine has a longer excited-state lifetime compared to natural aromatic amino acids like tryptophan. Facilitates the discrimination of the probe's signal from the protein's intrinsic fluorescence, improving signal-to-noise in fluorescence resonance energy transfer (FRET) studies. nih.gov
Minimal Perturbation As an amino acid, it can be incorporated into the protein's primary sequence with potentially less structural perturbation than larger fluorescent dyes. Provides a more native-like view of protein structure and function. rsc.org

Vibrational energy transfer (VET) within proteins is a fundamental process that is thought to play a role in allosteric communication and enzyme catalysis. nih.govnih.gov Studying VET requires site-specific methods to introduce and detect vibrational energy. While the direct use of this compound in VET studies is not yet widely documented, its structural and spectroscopic characteristics suggest its potential as a vibrational probe.

In a typical VET experiment, a "heater" molecule is excited with a laser pulse, and the subsequent flow of vibrational energy is monitored by a "sensor" molecule at a different location in the protein. nih.gov The non-canonical amino acid β-(1-azulenyl)-l-alanine (AzAla) has been used as an ultrafast heater due to its rapid internal conversion following photoexcitation. nih.govnih.gov The sensor is often a vibrational probe with a distinct infrared (IR) absorption band that is sensitive to temperature changes, such as an azido (B1232118) or cyano group. nih.gov

The naphthyl group of this compound has a set of well-defined vibrational modes that could potentially serve as a sensor for VET. The frequencies of these modes may shift in response to the arrival of a vibrational energy wave, which could be detected using time-resolved infrared spectroscopy. The chloro-substituent could also introduce unique vibrational signatures. While further research is needed to establish this compound as a VET probe, its properties make it a candidate for future investigations into the pathways of energy flow through the protein scaffold.

Photo-Crosslinking Applications in Protein Interaction Mapping

Identifying protein-protein interactions is crucial for understanding cellular processes. nih.gov Photo-crosslinking is a powerful technique for capturing these interactions, including transient and weak ones, by forming covalent bonds between interacting proteins upon photoactivation. nih.gov This is often achieved by incorporating a photo-activatable non-canonical amino acid into a "bait" protein.

Commonly used photo-activatable groups include aryl azides, benzophenones, and diazirines. nih.govthermofisher.com Upon exposure to UV light, these groups form highly reactive species, such as nitrenes and carbenes, which can insert into nearby C-H or N-H bonds of an interacting "prey" protein. google.com While there is no extensive literature on the use of this compound as a photo-crosslinker, its chemical structure suggests potential in this area. The chloro-naphthalene moiety, under certain photochemical conditions, could potentially be activated to form a reactive species capable of crosslinking.

The general strategy for using a photo-activatable amino acid involves its site-specific incorporation into a protein of interest. nih.gov After allowing the bait protein to interact with its binding partners in a cellular context, UV irradiation triggers the crosslinking reaction. The resulting covalently linked protein complexes can then be isolated and analyzed by mass spectrometry to identify the interacting partners and map the binding interface. nih.gov The development of this compound or its derivatives as photo-crosslinkers could provide a new tool for proteomic studies.

Creation of Molecular Recognition Elements and Ligands for Research Targets

The design of peptides and small molecules that can bind to specific biological targets with high affinity and selectivity is a central goal in chemical biology and drug discovery. The unique structural properties of this compound make it an attractive building block for creating such molecular recognition elements.

The bulky and hydrophobic naphthyl side chain can engage in strong aromatic stacking and hydrophobic interactions with protein surfaces. nih.gov These interactions are known to be important for stabilizing peptide secondary structures, such as β-hairpins, and for mediating protein-protein and protein-nucleic acid interactions. nih.govnih.gov Research on peptides containing 1-naphthylalanine and 2-naphthylalanine has shown that these residues can significantly stabilize β-hairpin folds. nih.gov Specifically, 1-naphthylalanine has been observed to adopt a similar edge-to-face geometry as tryptophan in aromatic interactions. nih.gov

By incorporating this compound into a peptide sequence, it is possible to create ligands that target specific pockets on a protein surface. The chloro-substituent can further enhance binding affinity and specificity through halogen bonding or by altering the electronic properties of the naphthalene ring. For example, cyclic peptides containing beta-(2-naphthyl)-D-alanine have been shown to have high affinity and selectivity for the melanocortin-4 receptor. nih.gov This demonstrates the potential of naphthylalanine derivatives to serve as key components in the design of potent and selective ligands for various research targets.

Utility in Biophysical and Spectroscopic Investigations of Protein Structure and Function

The environmentally sensitive fluorescence of this compound makes it a versatile probe for a wide range of biophysical and spectroscopic studies aimed at elucidating protein structure and function. Its incorporation into a protein provides a localized reporter of the surrounding environment, allowing for the investigation of:

Protein Folding and Stability: By monitoring the fluorescence of the naphthyl probe, researchers can follow the kinetics and thermodynamics of protein folding and unfolding. The change in the probe's environment from a solvent-exposed state in the unfolded protein to a buried state in the folded protein results in a measurable change in fluorescence.

Conformational Changes: Many proteins undergo conformational changes as part of their function. The fluorescence of a strategically placed this compound residue can report on these changes, providing insights into the mechanism of action of enzymes, receptors, and other proteins.

Ligand Binding: The binding of a ligand to a protein can alter the local environment of the probe, leading to a change in its fluorescence. This can be used to determine binding affinities and to study the conformational changes induced by ligand binding.

Membrane Interactions: For membrane proteins or peptides that interact with membranes, the fluorescence of the naphthyl probe can be used to study their partitioning into the lipid bilayer and their orientation within the membrane. nih.gov The significant change in polarity and viscosity between the aqueous phase and the membrane interior leads to large changes in the probe's fluorescence. nih.gov

Table 2: Applications of this compound in Biophysical Studies

Application Principle Information Gained
Protein Folding Studies The fluorescence of the naphthyl group is sensitive to its local environment, which changes dramatically during folding. Kinetics and thermodynamics of folding, identification of folding intermediates.
Conformational Dynamics Changes in protein conformation alter the microenvironment of the probe, leading to changes in fluorescence. Real-time tracking of functionally important protein motions.
Ligand Binding Assays Ligand binding can induce conformational changes or directly affect the probe's environment, altering its fluorescence. Binding affinity (Kd), mechanism of binding-induced conformational changes.
Membrane Penetration The probe's fluorescence properties change significantly upon moving from an aqueous environment to the hydrophobic interior of a lipid bilayer. Depth of membrane insertion, orientation of the peptide/protein within the membrane.

Future Directions and Emerging Research Avenues for Beta 1 Chloro 2 Naphthyl Alanine

Exploration of Novel Derivatizations and Conjugations for Enhanced Research Utility

Future research will likely focus on the chemical modification of beta-(1-Chloro-2-naphthyl)alanine to create novel derivatives and bioconjugates with enhanced functionality. The chloro- and amino- groups serve as handles for a variety of chemical transformations.

Derivatization Strategies: The primary amine and carboxylic acid groups can be readily modified using standard peptide coupling chemistries or other functionalization techniques. The chloro-substituent on the naphthalene (B1677914) ring, while generally less reactive than an alkyl halide, could potentially participate in nucleophilic aromatic substitution reactions under specific conditions or be a target for metal-catalyzed cross-coupling reactions, opening a vast chemical space for new analogs.

Conjugation to Biomolecules: A significant area of exploration will be the conjugation of this compound derivatives to proteins, nucleic acids, and lipids. These conjugates could serve as probes for studying biological processes. For instance, attaching fluorescent dyes or affinity tags would enable the tracking and isolation of binding partners within a cellular context.

Pro-drug Development: The structural similarity of this compound to natural amino acids suggests its potential as a scaffold for pro-drugs. ontosight.ai By attaching a therapeutic agent, the resulting conjugate could be transported into cells via amino acid transporters, enhancing drug delivery to specific tissues.

Research in this area will aim to create a toolbox of functionalized this compound derivatives, each tailored for a specific research application, from cellular imaging to targeted drug delivery.

Deeper Understanding of Conformational Control in Complex Biomolecular Assemblies

The incorporation of non-natural amino acids like this compound into peptides and proteins is a powerful strategy for controlling their structure and function. The bulky naphthalene side chain can impose significant conformational constraints on the peptide backbone.

Future studies will focus on leveraging this property to:

Stabilize Secondary Structures: By strategically placing this compound within a peptide sequence, it may be possible to induce or stabilize specific secondary structures, such as alpha-helices or beta-sheets. This has implications for the design of synthetic peptides with enhanced stability and biological activity.

Modulate Protein-Protein Interactions: The naphthalene group can act as a "hydrophobic bump," disrupting or enhancing protein-protein interactions. By replacing a key residue at a protein interface with this compound, researchers can probe the energetic contributions of individual side chains to binding affinity and specificity. Studies on the related compound 3-(2-naphthyl)-alanine have shown that its incorporation can alter enzyme specificity and inhibitor binding. mdpi.com

Investigate Protein Folding: Incorporating this amino acid can serve as a probe to study the dynamics of protein folding. The unique spectroscopic properties of the naphthalene ring could be monitored to report on the local environment during the folding process.

These investigations will provide fundamental insights into the principles of molecular recognition and protein architecture.

Integration into Hybrid Biomaterials and Nanostructures for Research Tools

The intersection of materials science and biology offers exciting opportunities for this compound. Its distinct chemical properties make it an attractive building block for the creation of novel biomaterials and nanostructures.

Self-Assembling Peptides: Peptides containing this compound could be designed to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, or hydrogels. The hydrophobic interactions of the naphthalene rings would be a primary driving force for assembly. These materials could find applications in tissue engineering, as scaffolds for cell culture, or as vehicles for controlled release.

Functionalized Surfaces: The amino acid could be used to modify the surfaces of materials, such as gold nanoparticles or silicon wafers. The naphthalene group can interact with surfaces through non-covalent interactions, while the amino or carboxyl groups can be used for further chemical modification, allowing for the attachment of other biomolecules.

Nanoscale Biosensors: By integrating this compound into peptides that recognize specific analytes, it may be possible to develop sensitive biosensors. Binding of the target analyte could induce a conformational change in the peptide, leading to a detectable change in the fluorescence or electronic properties of the naphthalene group.

This research avenue will focus on harnessing the molecular properties of this compound to build sophisticated tools for research and biotechnology.

Development of High-Throughput Screening Methodologies for Structure-Function Relationships

To fully explore the potential of this compound and its derivatives, high-throughput screening (HTS) methodologies will be essential. embl.org HTS allows for the rapid testing of thousands of compounds for a specific biological activity. embl.orgnih.gov

Future efforts in this area will involve:

Combinatorial Libraries: The synthesis of large combinatorial libraries of peptides or small molecules incorporating this compound will be a key first step. These libraries would systematically explore variations in the surrounding sequence or chemical modifications.

Assay Development: The development of robust and sensitive assays suitable for HTS is crucial. nih.gov These could include fluorescence-based assays for enzyme inhibition, cell-based assays for cytotoxicity or receptor activation, or binding assays to identify novel protein targets. embl.org

Structure-Activity Relationship (SAR) Studies: The data generated from HTS campaigns will be used to build detailed SAR models. embl.org These models will help to identify the key structural features responsible for the observed biological activity and guide the design of next-generation compounds with improved properties.

The development of HTS platforms will accelerate the discovery of new applications for this compound in drug discovery and chemical biology.

HTS TechnologyPotential Application for this compound
Fluorescence Intensity Screening for inhibitors of purified enzymes.
TR-FRET Studying protein-protein interactions modulated by peptides containing the compound.
AlphaScreen™ Detecting the binding of the compound or its derivatives to target proteins.
Cell-Based Assays Assessing the effect of compounds on cellular pathways or viability.

Expansion of its Role in Biocatalysis and Enzyme Engineering

The use of non-natural amino acids is a burgeoning field in enzyme engineering. mdpi.com Introducing this compound into an enzyme's active site can lead to novel catalytic activities or altered substrate specificities.

Promising research directions include:

Altering Substrate Specificity: Replacing an active site residue with this compound can create new binding pockets capable of accommodating substrates that are not recognized by the wild-type enzyme. This could lead to the development of biocatalysts for novel chemical transformations. Research on murine dihydrofolate reductase has shown that replacing a native phenylalanine with 3-(2-naphthyl)-alanine altered the enzyme's specificity. mdpi.com

Creating Novel Catalytic Mechanisms: The chloro-substituent on the naphthalene ring could potentially participate directly in catalysis, for example, by acting as a leaving group or by modulating the electronic environment of the active site.

Enzymatic Synthesis: Developing enzymatic or chemo-enzymatic routes to synthesize this compound and its derivatives would be a significant advancement. This could involve engineering existing enzymes, such as aminotransferases or ammonia (B1221849) lyases, to accept novel substrates. Two-step enzymatic cascade systems have been developed for the synthesis of the related compound β-alanine. nih.gov

By integrating this compound into the toolkit of enzyme engineers, it will be possible to create a new generation of biocatalysts with tailored properties for applications in synthetic chemistry and biotechnology.

Q & A

Basic: What are the optimal synthetic routes for beta-(1-Chloro-2-naphthyl)alanine, and how can reaction conditions be systematically optimized?

Methodological Answer:
Synthesis typically involves halogenation of naphthyl precursors followed by coupling with alanine derivatives. A stepwise approach is recommended:

  • Halogenation: Introduce chlorine at the 1-position of 2-naphthylamine using chlorinating agents (e.g., Cl2/FeCl3), monitoring regioselectivity via TLC or GC-MS .
  • Coupling: Employ peptide-coupling reagents (e.g., EDC/HOBt) to link the chlorinated naphthyl group to β-alanine. Optimize solvent (DMF or DCM), temperature (0–25°C), and stoichiometry to minimize byproducts .
  • Purification: Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product. Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Assign stereochemistry and confirm substitution patterns using <sup>1</sup>H NMR (D2O or DMSO-d6) and <sup>13</sup>C NMR. Look for characteristic shifts: aromatic protons (δ 7.2–8.5 ppm) and β-alanine backbone (δ 3.1–3.4 ppm for CH2) .
  • Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion [M+H]<sup>+</sup> and fragment patterns. Compare with simulated isotopic distributions .
  • HPLC Analysis: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Optimize retention time using ion-pairing agents (e.g., sodium hexanesulfonate) .

Basic: How can researchers ensure the purity of this compound, and what are common impurities encountered during synthesis?

Methodological Answer:

  • Impurity Profiling: Common impurities include unreacted 1-chloro-2-naphthylamine (retention time ~8.5 min in HPLC) and diastereomeric byproducts. Use chiral columns (e.g., Chiralpak IA) to resolve enantiomers .
  • Quantitative Analysis: Perform elemental analysis (C, H, N, Cl) to validate stoichiometry. Deviations >0.3% indicate contamination .
  • Thermogravimetric Analysis (TGA): Monitor decomposition temperatures to identify hydrated or solvated forms .

Advanced: What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions with target enzymes (e.g., proteases). Focus on chlorine’s electronegativity and naphthyl π-stacking with hydrophobic pockets .
  • Kinetic Assays: Perform Michaelis-Menten experiments with varying substrate concentrations. Plot Lineweaver-Burk graphs to determine inhibition type (competitive/uncompetitive) .
  • Fluorescence Quenching: Monitor tryptophan emission shifts (λex = 280 nm) upon binding to assess conformational changes .

Advanced: How does this compound’s stability vary under physiological vs. acidic conditions, and what degradation products form?

Methodological Answer:

  • Accelerated Stability Testing: Incubate at 37°C in PBS (pH 7.4) and 0.1M HCl (pH 1.2). Sample at intervals (0, 24, 48 hrs) and analyze via LC-MS .
  • Degradation Pathways: Acidic conditions hydrolyze the alanine-naphthyl bond, releasing 1-chloro-2-naphthylamine (confirmed via MS/MS). In neutral buffers, oxidation at the chloro group forms quinone derivatives .
  • Mitigation Strategies: Lyophilize the compound and store under argon at -20°C to extend shelf life .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies and apply Cohen’s d to quantify effect sizes. Use funnel plots to detect publication bias .
  • Cross-Validation: Replicate key experiments under standardized conditions (e.g., cell lines, assay buffers). Discrepancies may arise from impurity batches or assay sensitivity .
  • Structural Confirmation: Re-analyze disputed samples via X-ray crystallography to rule out polymorphic variations .

Advanced: What computational approaches are suitable for predicting this compound’s interactions with non-target proteins?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) for conformational shifts .
  • Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bonds with His residues) .
  • QSAR Studies: Build regression models correlating substituent electronic parameters (Hammett σ) with inhibitory potency .

Advanced: What analytical challenges arise when quantifying this compound in complex biological matrices, and how can they be addressed?

Methodological Answer:

  • Matrix Effects: Use isotope-labeled internal standards (e.g., <sup>13</sup>C-β-alanine) to correct for ion suppression in LC-MS/MS .
  • Sample Preparation: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery from serum or tissue homogenates .
  • Limit of Detection (LOD): Optimize MRM transitions (e.g., m/z 265→154) to achieve sub-ng/mL sensitivity .

Advanced: How should researchers apply FAIR principles to ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Data Documentation: Share raw NMR, MS, and HPLC files in repositories like Zenodo, using standardized metadata (e.g., solvent, column type) .
  • Protocol Transparency: Publish step-by-step synthesis and assay protocols on protocols.io , including troubleshooting notes .
  • Code Availability: Deposit MD simulation scripts and QSAR models on GitHub with open-access licenses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.